



Application Notes and Protocols: Copper Beryllium in Aerospace Engineering

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Compound of Interest		
Compound Name:	COPPER BERYLLIUM	
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Introduction

Copper beryllium (CuBe) alloys are a class of high-performance materials extensively utilized in the aerospace industry due to their unique combination of properties. These alloys offer a superior blend of high strength, electrical and thermal conductivity, hardness, and resistance to wear, corrosion, and fatigue. This document provides detailed application notes and experimental protocols for the characterization of **copper beryllium** alloys in aerospace engineering contexts.

Key Aerospace Applications

Copper beryllium alloys are specified for a wide range of critical aerospace components where reliability and performance are paramount. Key applications include:

- Bushings and Bearings: The high strength and wear resistance of CuBe make it an ideal
 material for bushings and bearings in landing gear, flight control surfaces, and other
 articulating joints that experience high loads and oscillatory motion.[1][2]
- Electrical Connectors and Sensors: In avionics and electrical systems, the excellent electrical conductivity, high strength, and resistance to stress relaxation of **copper beryllium** ensure reliable long-term performance for connectors, relays, and sensors.[3][4][5]



- Satellite and Spacecraft Components: The non-magnetic nature and ability to retain mechanical properties at cryogenic temperatures make copper beryllium suitable for sensitive electronic components, springs, and structural parts in satellites and spacecraft.[6]
 [7][8]
- High-Performance Springs and Flexures: The high fatigue strength and spring characteristics
 of CuBe are leveraged in the design of springs, diaphragms, and flexible connectors that
 must withstand repeated cycling without failure.[9][10]
- Non-Sparking Tools: The non-sparking and non-magnetic properties of copper beryllium
 are critical for tools used in potentially explosive environments, such as during aircraft fueling
 and maintenance.[4][11][12]

Data Presentation: Properties of Aerospace Copper Beryllium Alloys

The selection of a specific **copper beryllium** alloy for an aerospace application depends on the required balance of strength, conductivity, and other properties. The following tables summarize the typical properties of commonly used alloys.

Alloy (UNS)	AMS Specific ation	Temper	Tensile Strengt h (ksi)	Yield Strengt h (0.2% Offset) (ksi)	Elongati on (%)	Hardnes s (Rockw ell)	Electric al Conduc tivity (% IACS)
C17200	AMS 4533	TF00 (AT)	165 - 195	140 - 175	4 min	C36 - C45	22 min
C17200	AMS 4534	TH04 (HT)	190 - 220	170 - 205	3 min	C40 - C48	22 min
C17300	-	TF00 (AT)	165 - 195	140 - 175	4 min	C36 - C45	22 min

Table 1: Mechanical and Electrical Properties of High-Strength **Copper Beryllium** Alloys.[11] [13][14]



Property	C17200 (High Strength)		
Physical Properties			
Density	0.298 lb/in ³ (8.25 g/cm ³)		
Melting Point	1600 - 1800 °F (870 - 980 °C)		
Thermal Conductivity	60-75 BTU/ft·hr·°F (105-130 W/m·K)		
Coefficient of Thermal Expansion	9.7×10^{-6} in/in/°F (17.5 x 10^{-6} m/m/°C)		
Magnetic Properties			
Magnetic Permeability	<1.001 (Non-magnetic)		

Table 2: Physical and Magnetic Properties of C17200 Copper Beryllium.

Experimental Protocols

Detailed and standardized testing is crucial to validate the performance of **copper beryllium** components in aerospace applications. The following protocols are based on established ASTM standards.

Wear Resistance Testing for Bushings and Bearings

Objective: To determine the sliding wear characteristics of **copper beryllium** alloys used in bushings and bearings.

Standard: ASTM G99 - Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus. [1][4][15]

Methodology:

- Specimen Preparation:
 - The disk specimen shall be fabricated from the copper beryllium alloy of interest (e.g., C17200, AMS 4533). The surface finish should be representative of the application, typically ground to a roughness of 0.4 μm Ra or better.



- The pin specimen shall be made from a material representative of the mating surface in the aerospace application, often a hardened steel (e.g., 4340 steel). The pin tip should have a defined geometry, such as a hemisphere.
- Apparatus: A pin-on-disk tribometer capable of controlling load, speed, and environmental conditions.
- Test Parameters (Example for Aerospace Bushing Application):
 - Normal Load: 10 N to 100 N, selected to simulate the contact stress in the application.[4]
 [16]
 - Sliding Speed: 0.1 m/s to 0.5 m/s, representing the relative motion in an articulating joint.
 - Sliding Distance: 1000 m to 5000 m, to ensure measurable wear.
 - Environment: Dry air at ambient temperature (23 \pm 2 °C) and controlled humidity (50 \pm 5% RH). Lubricated conditions can also be tested as required.

Procedure:

- 1. Clean the pin and disk specimens with a suitable solvent (e.g., acetone) and dry them thoroughly.
- 2. Measure the initial mass of the disk specimen and the dimensions of the pin.
- 3. Mount the specimens in the tribometer.
- 4. Apply the specified normal load and begin rotation at the set speed.
- 5. Continuously monitor and record the friction force during the test.
- 6. After the specified sliding distance, stop the test and remove the specimens.
- 7. Clean the specimens and measure the final mass of the disk and the dimensions of the wear scar on the pin.



• Data Analysis:

- Calculate the wear volume from the mass loss of the disk (using the material's density) or from profilometry of the wear track.
- Calculate the specific wear rate (k) using the formula: k = V / (F * d), where V is the wear volume, F is the normal load, and d is the sliding distance.
- Calculate the average coefficient of friction from the recorded friction force data.

Fatigue Testing of Structural Components

Objective: To determine the fatigue life (S-N curve) of **copper beryllium** alloys under cyclic loading.

Standard: ASTM E466 - Standard Practice for Conducting Force-Controlled Constant Amplitude Axial Fatigue Tests of Metallic Materials.[6][14][17]

Methodology:

- Specimen Preparation:
 - Fabricate fatigue specimens from the copper beryllium alloy (e.g., C17200, AMS 4534)
 with a geometry as specified in ASTM E466 (e.g., hourglass or straight-sided).
 - The surface of the gauge section should be polished to a mirror finish to minimize stress concentrations.
- Apparatus: A servo-hydraulic or electromagnetic fatigue testing machine capable of applying constant amplitude cyclic axial loads.
- Test Parameters (Example for C17200):
 - Stress Ratio (R): R = -1 (fully reversed tension-compression) is common for generating baseline S-N data. Other stress ratios can be used to simulate specific loading conditions.
 - Frequency: 10 Hz to 50 Hz. The frequency should be selected to avoid significant specimen heating.



Stress Levels: A range of maximum stress levels should be selected to generate data from approximately 10⁴ to 10⁷ cycles to failure. For C17200, this might range from 300 MPa to 600 MPa.[3]

Procedure:

- Secure the specimen in the grips of the fatigue testing machine, ensuring proper alignment.
- 2. Apply the cyclic load at the specified stress level, stress ratio, and frequency.
- 3. Continue the test until the specimen fractures or a run-out limit (e.g., 10⁷ cycles) is reached.
- 4. Record the number of cycles to failure for each specimen.
- Data Analysis:
 - Plot the maximum stress (S) versus the number of cycles to failure (N) on a semi-log or log-log scale to generate the S-N curve.
 - Determine the fatigue strength at a specified number of cycles (e.g., 10⁷ cycles). For C17200 at 25 °C, the fatigue strength at 1x10⁷ cycles is approximately 441.8 MPa.[3]

Electrical Conductivity Measurement

Objective: To determine the electrical resistivity and conductivity of **copper beryllium** alloys.

Standard: ASTM B193 - Standard Test Method for Resistivity of Electrical Conductor Materials. [10][18]

Methodology:

- Specimen Preparation:
 - Prepare a specimen of the copper beryllium alloy with a uniform cross-section (e.g., a wire or a rectangular bar).



- The length of the specimen should be sufficient to allow for accurate measurement of the potential difference between two points.
- Apparatus: A four-point probe setup or a Kelvin bridge. This method minimizes the influence of contact resistance on the measurement.[5][7][19]
- Procedure:
 - 1. Measure the cross-sectional area of the specimen.
 - 2. Place the four probes in contact with the specimen in a straight line with equal spacing.
 - 3. Pass a known DC current (I) through the two outer probes.
 - 4. Measure the voltage drop (V) between the two inner probes.
 - 5. Reverse the current and repeat the voltage measurement to account for any thermal EMF.
- Data Analysis:
 - Calculate the resistivity (ρ) using the formula: $\rho = (V/I) * k$, where k is a geometric correction factor based on the probe spacing and specimen dimensions.
 - Calculate the electrical conductivity (σ) as the reciprocal of the resistivity ($\sigma = 1/\rho$).
 - Express the conductivity as a percentage of the International Annealed Copper Standard (% IACS).

Non-Magnetic Property Verification

Objective: To confirm the weakly magnetic or non-magnetic nature of **copper beryllium** alloys.

Standard: ASTM A342/A342M - Standard Test Methods for Permeability of Weakly Magnetic Materials.[3][11][12][13]

Methodology:

• Specimen Preparation: Prepare a specimen of the **copper beryllium** alloy according to the requirements of the chosen test method within the standard.



 Apparatus: A low-mu permeability indicator or a vibrating sample magnetometer (VSM), as described in ASTM A342/A342M.

Procedure:

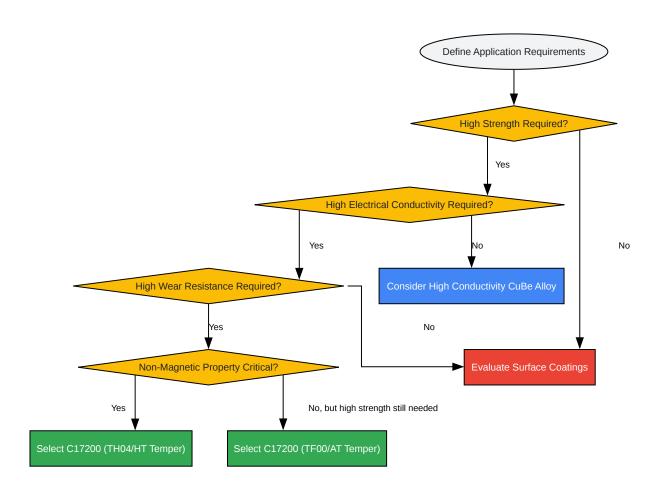
- Follow the specific procedure for the chosen test method (e.g., Method 3 for the permeability indicator or Method 5 for VSM).
- For the permeability indicator, the instrument will indicate if the material's relative permeability is above or below that of calibrated standards.
- For VSM, the magnetic moment of the specimen is measured as a function of an applied magnetic field.

• Data Analysis:

• Determine the relative magnetic permeability of the material. For aerospace applications requiring non-magnetic materials, the relative permeability should be very close to 1.0.

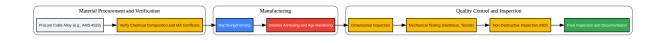
Visualizations





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Caption: Decision tree for selecting a **copper beryllium** alloy for an aerospace application.



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Caption: Manufacturing and quality control workflow for **copper beryllium** aerospace components.

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